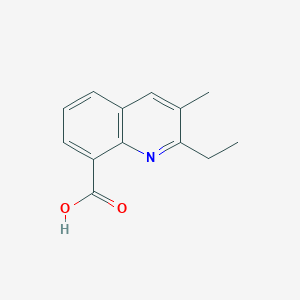

2-Ethyl-3-methylquinoline-8-carboxylic acid

Beschreibung

Contextualization within Quinoline (B57606) Chemistry and its Derivatives

Quinoline, a bicyclic aromatic heterocycle, serves as the foundational structure for a vast array of synthetic and naturally occurring compounds. nih.gov The quinoline nucleus is a key pharmacophore, present in numerous pharmaceuticals with activities ranging from antimalarial to antibacterial and anticancer. nih.govresearchgate.net The versatility of the quinoline ring allows for extensive functionalization, leading to a rich chemical space for the discovery of novel therapeutic agents and functional materials. mdpi.com The specific substitution pattern of an ethyl group at the 2-position and a methyl group at the 3-position of the quinoline core in the target molecule influences its steric and electronic properties, which in turn can modulate its biological activity and chemical reactivity.

Significance of 8-Carboxylic Acid Functionalization in Quinoline Systems

The presence of a carboxylic acid group at the 8-position of the quinoline ring is of particular importance. This functional group can significantly impact the molecule's physicochemical properties, such as its acidity, solubility, and ability to form salts. Moreover, the proximity of the 8-carboxylic acid to the quinoline nitrogen atom allows for intramolecular hydrogen bonding and the formation of stable chelate complexes with metal ions. This chelating ability is a hallmark of 8-substituted quinolines and is often linked to their biological mechanisms of action, including potential neuroprotective and anti-infective properties. rroij.com

Overview of the Chemical Class and its Potential as a Molecular Scaffold

Quinoline-based structures are widely regarded as privileged scaffolds in drug discovery. researchgate.net This is due to their ability to interact with a variety of biological targets through diverse binding modes. The rigid, planar nature of the quinoline ring system provides a defined three-dimensional orientation for its substituents, facilitating specific interactions with enzymes and receptors. The derivatization of the quinoline scaffold, as exemplified by 2-Ethyl-3-methylquinoline-8-carboxylic acid, allows for the fine-tuning of its pharmacological profile, making it a versatile template for the design of new bioactive molecules. nih.gov

Historical Trajectory and Current Research Frontiers for this compound

While extensive research has been conducted on the broader class of quinoline carboxylic acids, dedicated studies on this compound are less prevalent in the public scientific literature. The historical development of quinoline synthesis, through reactions such as the Skraup and Doebner-von Miller syntheses, has enabled access to a wide range of derivatives. researchgate.netrsc.org Current research frontiers for quinoline derivatives are focused on the development of targeted anticancer agents, novel antibiotics to combat resistant strains, and advanced materials for electronic applications. nih.govmdpi.com For this compound, future research could explore its potential as a specific enzyme inhibitor or as a ligand for the development of new metal-based catalysts or therapeutic agents.

Scope and Objectives of Focused Academic Investigations on the Compound

Focused academic investigations on this compound would likely encompass several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to the compound. Subsequent studies would logically progress to a thorough characterization of its physicochemical properties. A significant portion of research would be dedicated to the exploration of its biological activities, potentially including screening against various cancer cell lines, bacterial strains, and viral targets. Furthermore, investigations into its coordination chemistry with different metal ions could unveil novel applications in catalysis or bioimaging.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 68742-10-9 |

Eigenschaften

IUPAC Name |

2-ethyl-3-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-11-8(2)7-9-5-4-6-10(13(15)16)12(9)14-11/h4-7H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFPPPOUNLZAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2C(=O)O)C=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629581 | |

| Record name | 2-Ethyl-3-methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68742-10-9 | |

| Record name | 2-Ethyl-3-methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Ethyl 3 Methylquinoline 8 Carboxylic Acid

De Novo Synthesis Pathways for 2-Ethyl-3-methylquinoline-8-carboxylic Acid

The de novo synthesis of the this compound framework involves constructing the quinoline (B57606) ring system from acyclic or simpler cyclic precursors. These methods are foundational in heterocyclic chemistry and can be tailored to produce highly substituted quinoline cores.

Adaptations of Classical Quinoline Synthesis Reactions (e.g., Doebner-Miller, Skraup-type)

Classical methods like the Skraup and Doebner-Miller reactions are robust strategies for quinoline synthesis that rely on the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds. wikipedia.org The Skraup reaction typically utilizes glycerol, which dehydrates in situ to form acrolein, while the Doebner-Miller reaction employs pre-formed α,β-unsaturated aldehydes or ketones. wikipedia.orgwikipedia.org Both reactions proceed through a sequence of Michael addition, cyclization, dehydration, and oxidation to yield the aromatic quinoline ring. pharmaguideline.com

For the specific synthesis of this compound, these methods require significant adaptation. The primary precursor for the benzene portion of the molecule, incorporating the carboxylic acid at the 8-position, is anthranilic acid (2-aminobenzoic acid). The challenge lies in selecting the appropriate carbonyl component to generate the desired 2-ethyl and 3-methyl substitution pattern on the pyridine ring.

A targeted approach for synthesizing the title compound is a modification of the Doebner-Miller reaction. nih.gov This pathway utilizes anthranilic acid as the aniline component and propionaldehyde as the precursor for the α,β-unsaturated carbonyl partner.

The proposed mechanism involves two key stages:

In Situ Formation of the α,β-Unsaturated Aldehyde: Under the strong acidic conditions (e.g., HCl, H₂SO₄) characteristic of the Doebner-Miller reaction, two molecules of propionaldehyde undergo an acid-catalyzed aldol condensation. This is followed by dehydration to form the requisite α,β-unsaturated aldehyde, 2-methyl-2-pentenal.

Quinoline Ring Formation: Anthranilic acid then reacts with the in situ-generated 2-methyl-2-pentenal. The reaction proceeds via a sequence of steps:

A conjugate (Michael) addition of the amino group of anthranilic acid to the β-carbon of 2-methyl-2-pentenal.

An intramolecular electrophilic attack from the activated benzene ring onto the protonated carbonyl carbon, leading to cyclization.

Dehydration of the resulting heterocyclic intermediate.

Oxidation of the dihydroquinoline intermediate to the final aromatic quinoline product. An external oxidizing agent, or even a Schiff base intermediate acting as a hydride acceptor, can facilitate this final aromatization step. acs.org

The use of anthranilic acid directly installs the carboxylic acid group at the C8 position of the resulting quinoline.

Functionalization Strategies for Direct 8-Carboxylic Acid Introduction

An alternative to building the quinoline ring with the carboxylic acid already present is to introduce this functional group at a later stage. This involves the direct C-H functionalization of a pre-synthesized 2-ethyl-3-methylquinoline core. The C8 position of quinoline is known for its steric hindrance and electronic properties, making direct functionalization a significant challenge. rsc.org

Modern transition-metal-catalyzed C-H activation provides a potential, albeit complex, route. Methodologies often rely on a directing group to achieve regioselectivity. For quinolines, the endocyclic nitrogen atom can serve as a directing group, but this typically favors functionalization at the C2 or other positions. To achieve C8 functionalization, strategies often involve the use of quinoline N-oxides. The N-oxide functionality can act as a more effective directing group and can be removed after the desired C-H functionalization is complete. rsc.org For instance, cobalt-catalyzed C-8 amidation of quinoline N-oxides has been reported, suggesting the feasibility of directing functional groups to this position. rsc.org A hypothetical route to the target compound would involve:

Synthesis of 2-ethyl-3-methylquinoline via a standard method (e.g., Friedländer synthesis from 2-aminobenzaldehyde and 2-pentanone).

Oxidation of the quinoline nitrogen to form the N-oxide.

Directed C-H activation and carboxylation at the C8 position using a suitable metal catalyst (e.g., Palladium, Rhodium) and a carboxylating agent.

Reduction of the N-oxide to restore the quinoline nitrogen.

This approach is at the cutting edge of synthetic methodology and would require significant optimization to be viable for this specific substrate.

Microwave-Assisted Synthetic Routes to Substituted 2-Ethyl-3-methylquinolines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing selectivity in the synthesis of heterocyclic compounds, including quinolines. benthamdirect.comresearchgate.net The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times for classical syntheses like the Friedländer or Doebner-Miller reactions, often from hours to minutes. nih.govresearchgate.net

Applying this technology to the synthesis of this compound could involve performing the Doebner-Miller reaction between anthranilic acid and propionaldehyde under microwave irradiation. This would likely lead to a more efficient process with a cleaner reaction profile and easier work-up. nih.gov The table below summarizes representative examples of microwave-assisted synthesis for various substituted quinolines, illustrating the general utility of this technology.

| Reactants | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| 2-Aminoaryl ketones + β-Ketoesters | Iodine, Solvent-free | 2-5 min | 85-95% | nih.gov |

| Anilines + Alkyl vinyl ketones | InCl₃/Silica gel, Solvent-free | 5-15 min | 75-92% | researchgate.net |

| 2-Aminoacetophenone + Ketones | CsI, Solvent-free | 10-30 min | 70-88% | researchgate.net |

| o-Ethynylaryl acrylamides | Fenton's Reagent | 10 sec | 33-45% | nih.gov |

This table presents generalized findings from the literature to demonstrate the effectiveness of microwave-assisted synthesis for the quinoline scaffold.

Regioselectivity Control in Quinoline Ring Formation and Subsequent Functionalization

Regioselectivity is a critical consideration in the synthesis of polysubstituted quinolines. In the context of the Doebner-Miller synthesis of this compound from anthranilic acid and 2-methyl-2-pentenal, the regiochemical outcome is determined by the initial Michael addition. The nucleophilic attack of the aniline nitrogen onto the β-carbon of the α,β-unsaturated system is the electronically favored pathway, which, after cyclization and oxidation, leads to the desired substitution pattern. acs.org

However, under certain conditions, a competing 1,2-addition to the carbonyl group can occur, potentially leading to different isomers. The choice of a strong Brønsted or Lewis acid catalyst generally favors the 1,4-conjugate addition required for the standard Doebner-Miller pathway. wikipedia.org Introducing electron-withdrawing groups on the α,β-unsaturated carbonyl component has been shown to reverse this regioselectivity, leading to 4-substituted quinolines. researchgate.net For the synthesis of the title compound, conditions must be maintained to favor the kinetic 1,4-addition pathway.

In post-synthetic functionalization approaches, regioselectivity is dictated by the directing group and catalyst system. As mentioned, controlling functionalization at the C8 position is notoriously difficult, and success hinges on overcoming the steric hindrance and directing the catalyst to this specific C-H bond. rsc.org

Post-Synthetic Modification and Derivatization of this compound

Once synthesized, this compound possesses a key functional handle—the carboxylic acid group—which allows for a wide range of post-synthetic modifications. These derivatization reactions are essential for modulating the compound's physicochemical properties.

The primary reactions involve the conversion of the carboxylic acid into other functional groups such as esters, amides, and acyl hydrazides. thermofisher.com These transformations typically proceed via the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride can then be treated with a variety of nucleophiles.

Alternatively, peptide coupling reagents can be used for direct conversion under milder conditions. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often used with additives like N-hydroxysuccinimide to improve efficiency and minimize side reactions. nih.govresearchgate.net

| Derivative Type | Reagents | General Reaction |

|---|---|---|

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Ester | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH) | Via Acyl Chloride |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Via Acyl Chloride |

| Amide | Amine (R'R''NH), Coupling Agent (e.g., EDAC, DCC) | Direct Amide Coupling |

| Acyl Hydrazide | 1. Esterification (e.g., with MeOH) 2. Hydrazine Hydrate (N₂H₄·H₂O) | Via Ester Intermediate |

These derivatization strategies allow for the systematic modification of the molecule, enabling the exploration of its properties in various chemical and material science contexts.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-8 position of the quinoline ring is a key site for molecular derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility and cell permeability.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through various methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a viable route masterorganicchemistry.com. The reaction is an equilibrium process, and to drive it towards the ester product, excess alcohol is often used, or water is removed as it is formed, for instance, with a Dean-Stark apparatus masterorganicchemistry.com.

Alternatively, esterification can be performed under milder conditions. For instance, using trifluoroacetylimidazole as a catalyst can facilitate the esterification of quinolinic acids while preventing undesirable side reactions like back-exchange if isotopically labeled compounds are used nih.gov. While specific examples for this compound are not prevalent in the cited literature, the principles apply to quinoline carboxylic acids generally.

Amidation:

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common coupling reagents used for forming amide bonds from carboxylic acids include phosphonium-based reagents like Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) nih.gov. The general procedure involves reacting the quinoline carboxylic acid with the desired amine in the presence of the coupling agent and a non-nucleophilic base.

Studies on related quinoline-2-carboxylic acids have shown that the acid chloride can be prepared first, followed by reaction with an appropriate amine or phenol to yield amides and esters, respectively researchgate.net. This two-step approach is a robust method for synthesizing a variety of amide derivatives. Boron-based reagents, such as B(OCH₂CF₃)₃, have also emerged as effective promoters for the direct amidation of carboxylic acids with amines under relatively mild conditions acs.org.

| Reaction Type | Reagents/Conditions | Product | Key Features |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄), Heat | Ester | Equilibrium-driven; often requires removal of water masterorganicchemistry.com. |

| Amidation (Coupling) | Amine, Coupling Agent (e.g., BOP reagent) | Amide | Forms amide bond under mild conditions nih.gov. |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide | A versatile two-step method for amide synthesis researchgate.net. |

| Boron-mediated Amidation | Amine, B(OCH₂CF₃)₃, Heat | Amide | Direct conversion of carboxylic acid and amine acs.org. |

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring imparts basic and nucleophilic character to the molecule. This allows for a range of reactions that modify the heterocyclic core.

Salt Formation: As a base, the quinoline nitrogen readily reacts with acids to form quinolinium salts pharmaguideline.comquimicaorganica.org. This protonation is a fundamental property influencing the compound's solubility in aqueous media.

Alkylation and Acylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides or acyl halides to form N-alkyl or N-acyl quinolinium salts, respectively quimicaorganica.orgyoutube.com. These reactions introduce a positive charge on the nitrogen atom, significantly altering the electronic properties of the quinoline ring system.

N-Oxide Formation: Oxidation of the quinoline nitrogen, typically with a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA), yields the corresponding quinoline N-oxide. This transformation modifies the reactivity of the quinoline ring, particularly towards electrophilic and nucleophilic substitution.

| Reaction | Reagent | Product |

| Protonation | Strong or mild acid | Quinolinium salt pharmaguideline.comquimicaorganica.org |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl quinolinium salt quimicaorganica.orgyoutube.com |

| N-Acylation | Acyl halide (e.g., CH₃COCl) | N-Acyl quinolinium salt quimicaorganica.orgyoutube.com |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | Quinoline N-oxide |

Functional Group Transformations on Alkyl Substituents (Ethyl and Methyl)

The ethyl group at the C-2 position and the methyl group at the C-3 position are also amenable to chemical modification, offering further avenues for creating analogues of the parent compound.

One key type of reaction is free-radical halogenation. For instance, the methyl group of 2-methyl-quinoline-3-carboxylic acid ethyl ester has been successfully brominated using N-bromosuccinimide (NBS), likely initiated by light or a radical initiator sioc-journal.cn. This yields a 2-(bromomethyl)quinoline derivative, which is a versatile intermediate for further nucleophilic substitution reactions. It is plausible that the benzylic-like protons of both the ethyl and methyl groups in this compound could undergo similar transformations.

Other potential transformations, based on general principles of organic chemistry, could include oxidation of the alkyl side chains under controlled conditions to introduce carbonyl or hydroxyl functionalities. However, specific examples for this exact substrate are not detailed in the provided search results.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the formation of the quinoline core is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Proposed Reaction Mechanisms for Quinoline Cyclization

The synthesis of the quinoline skeleton can be achieved through several classic named reactions. The choice of method often depends on the desired substitution pattern. For a 2,3-disubstituted quinoline like the target compound, the Friedländer and Pfitzinger reactions are particularly relevant.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or β-ketoester) pharmaguideline.com. The reaction is typically catalyzed by an acid or a base. The mechanism proceeds via the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.

Pfitzinger Synthesis: This method utilizes isatin (or its derivatives) and a carbonyl compound containing an α-methylene group in the presence of a base pharmaguideline.com. The base first opens the isatin ring to form an isatoic acid derivative, which then condenses with the carbonyl compound. Subsequent cyclization and decarboxylation yield the quinoline-4-carboxylic acid. While the target molecule has a carboxylic acid at the 8-position, variations of this chemistry could be envisioned.

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis and typically produces 2- and/or 4-substituted quinolines from an α,β-unsaturated aldehyde or ketone reacting with an aniline in the presence of an acid. A recent development, the Doebner hydrogen-transfer reaction, allows for the synthesis of substituted quinolines from anilines, aldehydes, and pyruvic acid, and is effective even for anilines with electron-withdrawing groups acs.orgnih.gov.

Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts play a pivotal role in the synthesis of quinolines, influencing reaction rates, yields, and regioselectivity.

Acid Catalysis: Many classical quinoline syntheses, such as the Friedländer, Combes, and Doebner-von Miller reactions, rely on acid catalysts (both Brønsted and Lewis acids) to facilitate key steps like imine formation and cyclization/dehydration pharmaguideline.com. For example, a recent study on a Doebner-type reaction found that BF₃·THF was an effective catalyst acs.org.

Solid Acid Catalysts: To improve the environmental profile of these reactions, solid acid catalysts are increasingly being used. These catalysts are often easier to separate from the reaction mixture and can be recycled. An example is the use of Nafion® NR50, a perfluorinated resin-sulfonic acid, in the synthesis of 2-ethyl-3-methylquinolines mdpi.com.

Metal Catalysis: Transition metals can also catalyze quinoline synthesis. Single-atom iron catalysts have been shown to be highly efficient in acceptorless dehydrogenative coupling reactions to form quinolines from amino alcohols and ketones or alcohols organic-chemistry.org.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of quinolines has benefited from such approaches.

A notable example is the synthesis of various substituted 2-ethyl-3-methylquinolines from anilines and propionaldehyde derivatives using the solid acid catalyst Nafion® NR50 under microwave irradiation mdpi.com. This methodology offers several advantages:

Microwave Irradiation: Using microwaves as an energy source can dramatically reduce reaction times compared to conventional heating, often leading to higher yields and fewer side products.

Environmentally Friendly Catalyst: Nafion® is a recyclable and non-corrosive solid acid, which simplifies workup procedures and minimizes acidic waste streams compared to traditional catalysts like sulfuric acid mdpi.com.

Atom Economy: Cyclization reactions like this often have good atom economy, incorporating most of the atoms from the starting materials into the final product.

This combination of a reusable catalyst and an energy-efficient heating method represents a significant step towards a more sustainable synthesis of the 2-ethyl-3-methylquinoline scaffold mdpi.com.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 3 Methylquinoline 8 Carboxylic Acid

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. The molecular formula for 2-Ethyl-3-methylquinoline-8-carboxylic acid is C₁₃H₁₃NO₂. Its calculated monoisotopic mass is 215.0946 g/mol . HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically <5 ppm) of this theoretical value, thus confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For quinoline (B57606) carboxylic acids, common fragmentation pathways include the loss of the carboxylic acid group and cleavages related to the substituents. chempap.org Under electron ionization (EI) or electrospray ionization (ESI), likely fragmentation pathways for this molecule would include:

Loss of a water molecule (-18 Da): [M-H₂O]⁺, particularly from the carboxylic acid group.

Loss of a carboxyl radical (-45 Da): [M-COOH]⁺, a common fragmentation for carboxylic acids. libretexts.org

Loss of carbon dioxide (-44 Da): [M-CO₂]⁺, following initial ionization.

Loss of the ethyl group (-29 Da): [M-C₂H₅]⁺ through cleavage of the bond to the quinoline ring.

Tandem mass spectrometry (MS/MS) offers a more detailed view of fragmentation pathways. nih.govnih.gov In an MS/MS experiment, a specific parent ion (e.g., the protonated molecular ion, [M+H]⁺ at m/z 216.1019) is selected and then subjected to collision-induced dissociation (CID). The resulting daughter ions are then analyzed. This process allows for the construction of a detailed fragmentation tree, confirming the connectivity of the molecule. For this compound, selecting the [M+H]⁺ ion and inducing fragmentation would likely produce key daughter ions corresponding to the losses described above, providing unequivocal evidence for the presence and location of the ethyl, methyl, and carboxylic acid functional groups.

X-ray Crystallographic Analysis of this compound and its Derivatives

While NMR and MS can define the covalent structure, only X-ray crystallography can provide a definitive, three-dimensional picture of the molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives provides insight into the expected structural features. nih.govresearchgate.netmdpi.com

A successful crystallographic analysis would determine:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the quinoline ring and its substituents.

Planarity: Confirmation of the planarity of the bicyclic quinoline system.

Conformation: The orientation of the ethyl, methyl, and carboxylic acid groups relative to the quinoline ring. The dihedral angle between the plane of the carboxylic acid group and the quinoline ring would be a key parameter. researchgate.net

Crystal Structure Determination and Unit Cell Parameters

Based on these related structures, the unit cell parameters for this compound can be anticipated to fall within a range typical for substituted quinolines. The expected crystal system would likely be triclinic or orthorhombic. nih.govresearchgate.net A representative data table of unit cell parameters for analogous compounds is presented below to illustrate the expected values.

Table 1: Representative Crystal Data for Related Quinoline Derivatives

| Compound | Formula | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov | C₁₃H₁₂ClNO₂ | Triclinic | 6.0391 | 7.2986 | 13.4323 | 98.238 | 90.123 | 96.429 |

| Ethyl 3,7-dichloroquinoline-8-carboxylate nih.gov | C₁₂H₉Cl₂NO₂ | Tetragonal | 25.4806 | 25.4806 | 7.3497 | 90 | 90 | 90 |

| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate nih.gov | C₁₄H₁₄ClNO₄ | Triclinic | 7.512 | 9.759 | 9.811 | 76.071 | 72.021 | 86.037 |

| 2-Chloroquinoline-3-carboxylic acid researchgate.net | C₁₀H₆ClNO₂ | Orthorhombic | 5.8193 | 8.0689 | 18.1780 | 90 | 90 | 90 |

This data is for illustrative purposes to indicate the expected range and type of crystallographic parameters for this compound.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

The crystal packing of this compound is expected to be significantly influenced by a variety of intermolecular interactions, primarily hydrogen bonding involving the carboxylic acid group. The carboxylic acid moiety is a potent hydrogen bond donor (O-H) and acceptor (C=O), which typically leads to the formation of robust supramolecular synthons. mdpi.com In many carboxylic acid crystal structures, a common motif is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. mdpi.com

Pi-Pi Stacking and Other Aromatic Interactions

Aromatic π-π stacking interactions are a characteristic feature in the crystal structures of many quinoline-based compounds. rsc.orgrsc.org It is highly probable that the crystal structure of this compound will exhibit such interactions between the planar quinoline ring systems of adjacent molecules. rsc.orgresearchgate.net These interactions typically occur with centroid-to-centroid distances ranging from approximately 3.4 to 3.8 Å. nih.govnih.govnih.govresearchgate.net

The geometry of these π-π stacking interactions can vary, ranging from perfectly parallel to offset or T-shaped arrangements, all of which contribute to the stabilization of the crystal packing. rsc.org In some instances, these stacking interactions can lead to the formation of dimeric species or even more extended one-dimensional columns or two-dimensional sheets within the crystal lattice. nih.govrsc.org Additionally, C-H···π interactions, where a hydrogen atom from an ethyl or methyl group interacts with the π-system of a neighboring quinoline ring, may also be present, further directing the supramolecular assembly. nih.govrsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Characterization

Vibrational spectroscopy provides a powerful tool for the characterization of functional groups within this compound. The FT-IR and Raman spectra are expected to display characteristic bands corresponding to the vibrations of the quinoline ring, the carboxylic acid, and the ethyl and methyl substituents.

The carboxylic acid group will give rise to several distinct vibrational modes. A broad O-H stretching band is anticipated in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded state. The C=O stretching vibration of the carbonyl group is expected to appear as a strong band in the FT-IR spectrum around 1700 cm⁻¹. The C-O stretching and O-H in-plane bending vibrations are also expected in the fingerprint region. scialert.netnih.gov

The quinoline ring system will exhibit a series of characteristic C-H and C=C stretching vibrations in the aromatic region (3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively). iosrjournals.org The in-plane and out-of-plane C-H bending vibrations will also be present at lower wavenumbers. The vibrations of the ethyl and methyl groups, including symmetric and asymmetric C-H stretching and bending modes, will also be observable. scialert.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 |

| C=O stretch | ~1700 | |

| C-O stretch | 1200 - 1395 | |

| O-H bend | 1300 - 1440 | |

| Quinoline Ring | Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1400 - 1600 | |

| C-H in-plane bend | 1000 - 1300 | |

| C-H out-of-plane bend | 750 - 1000 | |

| Ethyl/Methyl | Aliphatic C-H stretch | 2850 - 3000 |

| CH₂/CH₃ bend | 1375 - 1465 |

This table provides generalized expected ranges based on typical values for these functional groups.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Elucidation

The electronic absorption spectrum of this compound in a suitable solvent is expected to show absorption bands in the ultraviolet (UV) region, characteristic of the π-π* transitions within the quinoline aromatic system. Quinoline itself exhibits absorption maxima around 280 nm and 315 nm. The substitution on the quinoline ring with ethyl, methyl, and carboxylic acid groups may cause a slight shift (either bathochromic or hypsochromic) in the position of these absorption bands.

The electronic transitions are influenced by the extended π-electron system of the quinoline moiety. The specific wavelengths of maximum absorption (λmax) will depend on the solvent polarity and the electronic effects of the substituents. For comparison, the UV-Vis spectrum of coumarin-3-carboxylic acid, a related heterocyclic carboxylic acid, shows absorption maxima that can be analyzed to understand the electronic transitions. researchgate.net

Information regarding the emission (fluorescence) spectroscopy of this compound is not available in the provided search results. However, many quinoline derivatives are known to be fluorescent. If the compound is fluorescent, an emission spectrum could be obtained by exciting the molecule at one of its absorption maxima. The resulting emission spectrum would provide information about the energy of the first excited singlet state and the Stokes shift, offering further insights into the electronic structure and photophysical properties of the molecule.

Theoretical and Computational Chemistry Studies of 2 Ethyl 3 Methylquinoline 8 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

There are no specific studies available that have employed quantum chemical calculations to investigate the electronic structure and energetics of 2-Ethyl-3-methylquinoline-8-carboxylic acid.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

A Frontier Molecular Orbital (FMO) analysis, which is essential for understanding a molecule's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. As a result, reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index for this specific compound have not been computationally determined.

Conformational Analysis and Potential Energy Surfaces of the Compound

Detailed conformational analysis to identify the most stable spatial arrangements of the ethyl and carboxylic acid groups relative to the quinoline (B57606) core, and the corresponding potential energy surfaces for this compound, are absent from the scientific literature.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) via Computational Methods

There are no available computational studies that predict the spectroscopic properties of this compound. The theoretical prediction of its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra would be invaluable for its experimental characterization.

Reaction Mechanism Simulations and Transition State Identification in Synthetic Pathways

While synthetic routes for various quinoline derivatives exist, specific computational simulations of the reaction mechanisms involved in the synthesis of this compound, including the identification of transition states, have not been documented.

Molecular Dynamics Simulations of Compound Behavior (e.g., in solution, self-assembly)

Molecular dynamics (MD) simulations, which could provide insights into the dynamic behavior of this compound in different environments, such as in solution or its potential for self-assembly, have not been reported.

Coordination Chemistry and Materials Science Applications of 2 Ethyl 3 Methylquinoline 8 Carboxylic Acid

2-Ethyl-3-methylquinoline-8-carboxylic acid as a Ligand in Metal Complex Chemistry

Information regarding the role of this compound as a ligand in the formation of metal complexes is not available in the public scientific literature.

Synthesis and Structural Characterization of Metal Complexes

There are no available scientific reports detailing the synthesis or structural characterization of metal complexes involving this compound.

Investigation of Coordination Modes and Ligand Properties (e.g., Chelating Ability)

Specific investigations into the coordination modes and chelating abilities of this compound have not been documented in accessible research.

Catalytic Activity and Mechanism of this compound-Metal Complexes

There is no published data on the catalytic activity or reaction mechanisms of metal complexes formed with this compound.

Supramolecular Assembly and Self-Organization of this compound

Research on the supramolecular assembly and self-organization properties of this compound is not found in the available literature.

Design and Analysis of Hydrogen Bond-Directed Assemblies

There are no specific studies on the design or analysis of hydrogen bond-directed assemblies utilizing this compound.

Formation of Cocrystals and Hybrid Materials

Information on the formation of cocrystals or hybrid materials involving this compound is not publicly available.

Integration of this compound into Advanced Polymeric or Organic Framework Materials

No studies have been found that describe the use of this compound as a ligand or building block for the synthesis of coordination polymers, metal-organic frameworks (MOFs), or other advanced polymeric materials. Research in this field typically involves related but structurally different quinoline-based carboxylic acids.

Applications in Chemo- and Biosensors (Non-Clinical Detection)

There is no published literature detailing the application of this compound as a sensing molecule. While the quinoline (B57606) scaffold is a known fluorophore and is utilized in the design of various sensors, the specific properties and sensing capabilities of this compound have not been investigated or reported.

Role as a Reference Standard in Analytical Method Development

No documentation exists that indicates this compound has been used as a reference standard for the development or validation of any analytical methods.

While chemical suppliers list isomers and related derivatives, confirming the general existence of this class of compounds, specific research into the applications outlined in the user's request for this compound is absent from the public scientific record. Therefore, the generation of a scientifically accurate article focusing solely on this compound and these specific topics is not possible at this time.

Mechanistic Biological Investigations of 2 Ethyl 3 Methylquinoline 8 Carboxylic Acid Strictly in Vitro and in Silico

Enzyme Interaction Studies at a Molecular Level (In Vitro)

Detailed in vitro studies are crucial for understanding how a compound interacts with specific enzymes. These investigations typically focus on inhibition kinetics and binding affinity, providing insights into the compound's potential as an enzyme inhibitor.

Inhibition Kinetics and Mechanism of Action (e.g., Active Site Binding)

Currently, there are no published studies on the inhibition kinetics or the mechanism of action of 2-Ethyl-3-methylquinoline-8-carboxylic acid with any enzyme. Such studies would typically involve incubating the compound with a target enzyme and its substrate to determine parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be elucidated through these experiments.

Table 1: Representative Data for Enzyme Inhibition Kinetics

| Parameter | Value |

| Target Enzyme | Data Not Available |

| IC50 (µM) | Data Not Available |

| Ki (µM) | Data Not Available |

| Mechanism of Action | Data Not Available |

Determination of Protein-Ligand Binding Affinity

The binding affinity between a compound and a protein is a key determinant of its biological activity. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) are often employed to measure the dissociation constant (Kd), which quantifies the strength of the interaction. No such studies have been reported for this compound.

Table 2: Representative Data for Protein-Ligand Binding Affinity

| Parameter | Value |

| Target Protein | Data Not Available |

| Dissociation Constant (Kd) | Data Not Available |

| Association Rate Constant (ka) | Data Not Available |

| Dissociation Rate Constant (kd) | Data Not Available |

Receptor Binding Studies (In Vitro and Mechanistic Focus)

Receptor binding assays are performed to determine if a compound interacts with specific cellular receptors and to characterize the nature of this interaction. These studies are fundamental to understanding the pharmacological profile of a molecule. As of now, no in vitro receptor binding studies have been published for this compound.

Mechanistic Analysis of Antimicrobial Activity (In Vitro Studies)

While various quinoline (B57606) derivatives have demonstrated antimicrobial properties, the specific antimicrobial activity and its underlying mechanism for this compound have not been investigated. ajchem-a.com

Investigation of Cellular Targets and Pathways (e.g., Cell Wall, DNA, Protein Synthesis)

Mechanistic studies in this area would aim to identify the specific cellular processes in microorganisms that are disrupted by the compound. For other quinoline-based antimicrobials, common targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. semanticscholar.orgsemanticscholar.org However, no such cellular targets have been identified for this compound.

In Silico Docking and Molecular Dynamics Simulations of Compound-Biomolecule Interactions

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interaction between a small molecule and a biological macromolecule at the atomic level. These computational approaches can provide valuable insights into binding modes and affinities, guiding further experimental work. nih.govnih.gov

A search of the scientific literature indicates that no in silico docking or molecular dynamics simulation studies have been specifically conducted for this compound. Such studies would be instrumental in predicting potential biological targets and understanding the structural basis of its activity.

Identification of Predicted Binding Sites and Modes

Information regarding the predicted binding sites and specific molecular interactions for this compound is not available. In silico studies, which would typically involve docking the compound into the crystal structures of various potential protein targets, have not been published. Such studies would provide insights into the binding affinity and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that would stabilize the ligand-protein complex. researchgate.net

Computational Prediction of Structure-Activity Relationships (SAR)

There are no published computational studies on the structure-activity relationships (SAR) of this compound. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. researchgate.net Computationally, this is often done through QSAR models, which correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with changes in activity. researchgate.netnih.gov Without experimental data on the biological activity of this compound and its analogs, the development of such predictive models is not possible.

Analytical Methodologies for the Detection and Quantification of 2 Ethyl 3 Methylquinoline 8 Carboxylic Acid in Research Contexts

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods offer simpler and often faster alternatives to chromatographic techniques for the quantification of compounds, particularly when analyzing relatively pure samples.

UV-Vis spectrophotometry is a straightforward method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The quinoline (B57606) core of 2-Ethyl-3-methylquinoline-8-carboxylic acid is a strong chromophore, making this technique highly suitable for its quantification. ui.ac.id A solution of the compound is prepared in a suitable solvent, and its absorbance is measured at a wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations to determine the concentration of an unknown sample.

Fluorometric quantification, or fluorescence spectroscopy, is another sensitive technique that can be applied to fluorescent compounds. Many quinoline derivatives are known to be fluorescent. nih.govresearchgate.net This method involves exciting the molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. Fluorescence is generally more sensitive than UV-Vis absorption and can be more selective, as not all absorbing compounds are fluorescent. The fluorescence intensity is proportional to the concentration of the analyte, and quantification is performed using a calibration curve. The photophysical properties, including the quantum yield and Stokes shift, are important parameters in fluorescence-based analysis. acs.org

Table 3: Potential Spectroscopic Properties for Quantification

| Method | Parameter | Hypothetical Value |

|---|---|---|

| UV-Vis Spectrophotometry | λmax in Methanol | ~280-320 nm |

| Molar Absorptivity (ε) | 5,000 - 15,000 L·mol⁻¹·cm⁻¹ | |

| Fluorometry | Excitation λmax | ~320-350 nm |

These values are estimates based on the properties of similar quinoline derivatives and would need to be determined experimentally for this compound.

Electrochemical Detection and Quantification Strategies

Electrochemical methods provide another avenue for the detection and quantification of electroactive compounds like this compound. Techniques such as cyclic voltammetry can be used to study the redox properties of the molecule. nih.gov For quantitative purposes, more sensitive techniques like differential pulse voltammetry or square wave voltammetry would be employed.

The nitrogen atom in the quinoline ring and the aromatic system can undergo oxidation or reduction at an electrode surface at a specific potential. researchgate.net The resulting current is proportional to the concentration of the analyte in the solution. These methods can be highly sensitive and are often used in the development of electrochemical sensors. The choice of electrode material (e.g., glassy carbon, gold), supporting electrolyte, and solvent system are critical parameters that need to be optimized for a given analyte.

Development of Robust Sample Preparation Techniques for Research Analysis

Effective sample preparation is a critical step in any analytical method to ensure accurate and reliable results. The choice of sample preparation technique depends on the nature of the sample matrix and the concentration of the analyte.

For the analysis of this compound in a research context, where it might be present in a reaction mixture or a biological matrix, a number of techniques can be employed.

Liquid-Liquid Extraction (LLE): This is a common technique for separating the analyte from a complex matrix. By adjusting the pH of the aqueous phase, the carboxylic acid can be protonated (at low pH) to make it more soluble in an organic solvent or deprotonated (at high pH) to keep it in the aqueous phase. This allows for selective extraction and cleanup.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. A variety of sorbents can be used in SPE cartridges. For a quinoline carboxylic acid, a reverse-phase sorbent (like C18) could be used to retain the compound from an aqueous sample, followed by elution with an organic solvent. Ion-exchange sorbents could also be employed to take advantage of the acidic nature of the molecule.

Filtration: For relatively clean samples, such as in the analysis of reaction progress or purity of a synthesized product, simple filtration through a syringe filter (e.g., 0.45 µm) may be sufficient to remove particulate matter before injection into an HPLC or GC system.

The goal of any sample preparation technique is to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level that is suitable for the chosen analytical instrument.

Future Research Directions and Emerging Applications of 2 Ethyl 3 Methylquinoline 8 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Pathways

The environmental impact and efficiency of chemical syntheses are of paramount importance in modern chemistry. While traditional methods for quinoline (B57606) synthesis, such as the Doebner-von Miller and Combes reactions, are well-established, they often rely on harsh conditions and hazardous reagents. rsc.org Future research will undoubtedly focus on developing greener and more sustainable pathways to 2-Ethyl-3-methylquinoline-8-carboxylic acid.

A promising approach lies in the use of solid acid catalysts and microwave irradiation. For instance, the synthesis of the core 2-ethyl-3-methylquinoline structure has been successfully achieved using Nafion® NR50, a recyclable solid acid, in conjunction with microwave heating. mdpi.com This method offers several advantages, including operational simplicity, reduced reaction times, and the avoidance of corrosive liquid acids.

Future investigations could build upon this by exploring one-pot methodologies that combine the quinoline ring formation with the introduction of the carboxylic acid group at the 8-position. The use of environmentally benign solvents, or even solvent-free conditions, will be a key aspect of this research. Furthermore, catalytic systems based on earth-abundant and non-toxic metals are being explored for various quinoline syntheses and could be adapted for this specific compound. scispace.com The development of flow chemistry processes for the synthesis of this compound could also offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing waste.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinoline Synthesis

| Feature | Traditional Methods (e.g., Doebner-von Miller) | Sustainable Approaches (e.g., Nafion/Microwave) |

| Catalyst | Strong mineral acids (e.g., H2SO4, HCl) | Reusable solid acids (e.g., Nafion) |

| Energy Source | Conventional heating | Microwave irradiation |

| Solvent | Often harsh organic solvents | Greener solvents (e.g., ethanol) or solvent-free |

| Reaction Time | Often several hours | Significantly shorter |

| Waste Generation | Higher, due to catalyst neutralization | Lower, due to catalyst recyclability |

| Safety | Concerns with corrosive and hazardous reagents | Improved safety profile |

Exploration of Novel Applications in Materials Science and Catalysis

The unique electronic and structural features of the quinoline ring make its derivatives attractive candidates for applications in materials science and catalysis. The presence of the carboxylic acid group at the 8-position in this compound provides a key functionality for coordination with metal ions, opening up a plethora of possibilities.

In materials science, derivatives of 8-hydroxyquinoline (B1678124), a close structural relative, are well-known for their use in organic light-emitting diodes (OLEDs) due to their excellent chelating ability and luminescent properties. nih.govcrimsonpublishers.comchemrj.org Future research could explore the potential of this compound and its derivatives as ligands for the development of novel luminescent metal complexes. The ethyl and methyl groups at the 2- and 3-positions can be systematically varied to tune the photophysical properties, such as emission wavelength and quantum yield, of the resulting materials. nih.gov These materials could find applications not only in OLEDs but also in chemical sensors and bio-imaging. crimsonpublishers.comcrimsonpublishers.comresearchgate.net

In the realm of catalysis, quinoline-based ligands are known to form stable and catalytically active complexes with a variety of transition metals. scispace.com The carboxylic acid and nitrogen atom of the quinoline ring in this compound can act as a bidentate ligand, creating a well-defined coordination environment around a metal center. Research could be directed towards synthesizing and characterizing such metal complexes and evaluating their catalytic activity in a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The steric bulk of the ethyl and methyl groups could influence the selectivity of these catalysts.

Deeper Mechanistic Insights into In Vitro Biological Interactions via Advanced Biophysical Techniques

While the specific biological activities of this compound are not yet extensively documented, the broader class of quinoline carboxylic acids is known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. chemrj.orgnih.govnih.gov Future research should focus on elucidating the in vitro biological interactions of this compound and its derivatives at a molecular level using advanced biophysical techniques.

Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy can provide detailed thermodynamic and kinetic information about the binding of these compounds to biological targets like proteins and nucleic acids. For example, the interaction of quinoline derivatives with DNA can be studied to understand their potential as anticancer agents that interfere with DNA replication. researchgate.net

Furthermore, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information of the compound bound to its biological target, revealing the key interactions that govern its activity. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Computational Design and Targeted Synthesis of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.netorganic-chemistry.orgmdpi.com These in silico methods can be powerfully applied to the design and targeted synthesis of novel derivatives of this compound with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of derivatives with their biological activity or material properties. organic-chemistry.org This allows for the virtual screening of large libraries of compounds and the identification of promising candidates for synthesis.

Molecular docking simulations can predict the binding mode and affinity of designed derivatives to the active site of a target protein, guiding the design of more potent inhibitors. mdpi.comuncw.edu For materials science applications, density functional theory (DFT) calculations can be used to predict the electronic and photophysical properties of new derivatives, aiding in the design of novel luminescent materials. mdpi.com

Based on these computational predictions, a targeted synthesis program can be initiated to produce the most promising derivatives. This synergistic approach of computational design and experimental validation can significantly accelerate the discovery of new molecules with desired properties.

Multidisciplinary Approaches to Leverage this compound as a Versatile Chemical Probe

The inherent fluorescence of the quinoline scaffold, combined with the metal-chelating ability of the 8-carboxylic acid group, makes this compound an excellent candidate for development as a versatile chemical probe. crimsonpublishers.comcrimsonpublishers.comresearchgate.net Multidisciplinary approaches, combining synthetic chemistry, analytical chemistry, and cell biology, can be employed to exploit this potential.

Derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) have been successfully developed as fluorescent sensors for the detection of various metal ions, such as Zn²⁺ and Fe²⁺. mdpi.comresearchgate.netnih.govmdpi.comou.ac.lkresearchgate.netnih.gov Future research could focus on synthesizing derivatives of this compound that exhibit a selective fluorescent response upon binding to specific metal ions. These probes could be used for the quantitative determination of metal ions in environmental and biological samples.

Furthermore, by incorporating specific targeting moieties, these fluorescent probes could be directed to particular subcellular compartments, allowing for the imaging of metal ion fluxes within living cells. crimsonpublishers.comresearchgate.netnih.gov Such tools would be invaluable for studying the role of metal ions in various physiological and pathological processes. The development of these chemical probes requires a close collaboration between chemists, who design and synthesize the probes, and biologists, who apply them in cellular and in vivo studies.

Q & A

Q. What are the foundational synthetic routes for preparing 2-ethyl-3-methylquinoline-8-carboxylic acid, and how are reaction conditions optimized?

The compound is synthesized via methods adapted from quinoline-carboxylic acid frameworks. A common approach involves the Friedländer synthesis , where aniline derivatives react with carbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions. For example, cyclization of intermediates like 8-amino-7-substituted-1,4-dihydroquinoline precursors is achieved via PPA (polyphosphoric acid)-catalyzed thermal lactamization . Key optimization parameters include:

Q. How is structural characterization of this compound performed to confirm regiochemistry and functional groups?

A combination of spectroscopic and crystallographic methods is used:

- NMR : and NMR identify methyl/ethyl substituents (δ 2.5–3.0 ppm for CH, δ 1.2–1.5 ppm for CHCH) and carboxylic acid protons (broad singlet at δ 10–12 ppm) .

- X-ray crystallography : Resolves planarity of the quinoline ring and substituent orientations (e.g., dihedral angles between rings) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 245.1) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions involving this compound derivatives?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .

- Flow chemistry : Enables precise control of intermediates (e.g., nitro reduction) with >90% purity .

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .

Q. How should researchers address contradictions in reported biological activity data for quinoline-carboxylic acid analogs?

Discrepancies often arise from:

- Solubility differences : Use standardized DMSO/PBS solutions (e.g., ≤0.1% DMSO) to avoid false negatives .

- Cell line variability : Validate results across ≥3 cell lines (e.g., HepG2, A549) and primary cells .

- Assay interference : Include controls for autofluorescence (quinolines absorb at 300–400 nm) .

Q. What methodologies elucidate the mechanism of action in enzyme or receptor binding?

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry .

- Site-directed mutagenesis : Identifies critical residues (e.g., Lys/Met in active sites) .

Q. How do structural modifications (e.g., fluorination, trifluoromethylation) alter physicochemical and biological properties?

Comparative studies show:

| Modification | Effect on LogP | Bioactivity Change | Reference |

|---|---|---|---|

| Trifluoromethyl | +1.5 | Enhanced bacterial uptake | |

| Fluoro | +0.3 | Improved metabolic stability | |

| Ethyl ester | -0.8 | Increased solubility |

Q. What are the stability challenges for this compound under physiological or storage conditions?

- pH sensitivity : Degrades at pH >8 (carboxylic acid deprotonation); use lyophilized forms for long-term storage .

- Light exposure : Quinoline derivatives photo-degrade; store in amber vials at -20°C .

- Oxidation : Add antioxidants (e.g., BHT) to liquid formulations .

Methodological Considerations

Q. How are computational tools integrated into the design of quinoline-carboxylic acid derivatives?

- QSAR models : Predict bioactivity using descriptors like polar surface area (PSA) and H-bond acceptors .

- ADMET prediction : SwissADME or pkCSM tools assess permeability (e.g., Blood-Brain Barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.